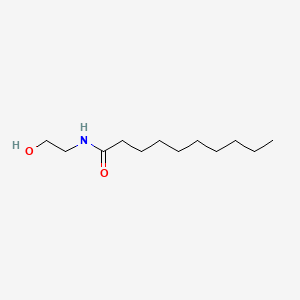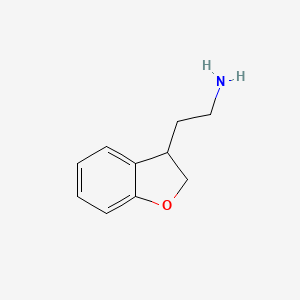
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine
Vue d'ensemble
Description
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenols and alcohols as starting materials, which undergo cyclization to form the benzofuran ring . The reaction conditions often include the use of solvents such as dichloromethane, acetonitrile, and catalysts like palladium on carbon (Pd/C) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and acetic acid (AcOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-one, while reduction can produce benzofuran-3-ylmethanol .
Applications De Recherche Scientifique
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it acts as an agonist for G protein-coupled receptor 40 (GPR40), which plays a role in glucose-dependent insulinotropic activity. This interaction can enhance insulin secretion in response to glucose, making it a potential therapeutic agent for diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
- 2-(2,3-Dihydro-1-benzofuran-3-yl)methanol
- 2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid
Uniqueness
2-(2,3-Dihydrobenzofuran-3-yl)ethan-1-amine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a GPR40 agonist sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-3-yl)ethanamine |
InChI |
InChI=1S/C10H13NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 |
Clé InChI |
BZCOTUSDEIPNHR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2O1)CCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
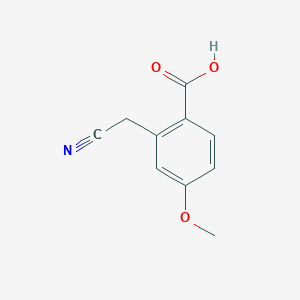
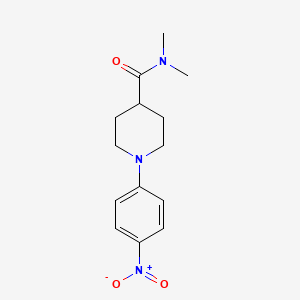
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B8776819.png)
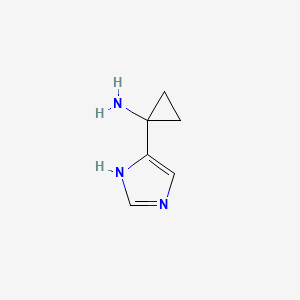
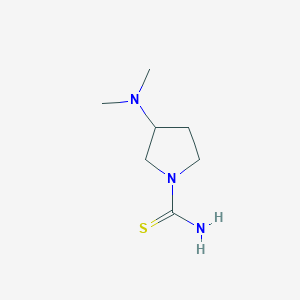
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8776843.png)
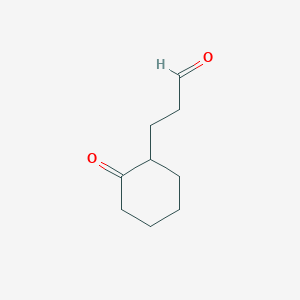

![Ethyl 5-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8776863.png)
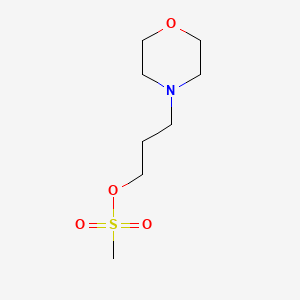
![3-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B8776873.png)

![Ethyl 2-[(4-hydroxyphenyl)formamido]acetate](/img/structure/B8776895.png)
